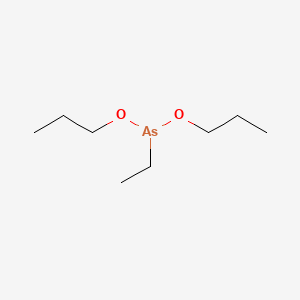
9,9-Di(octan-2-yl)-9,10-dihydroanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,9-Di(octan-2-yl)-9,10-dihydroanthracene is an organic compound belonging to the class of dihydroanthracenes. This compound is characterized by the presence of two octan-2-yl groups attached to the 9th position of the dihydroanthracene core. Dihydroanthracenes are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Di(octan-2-yl)-9,10-dihydroanthracene typically involves the alkylation of 9,10-dihydroanthracene with octan-2-yl halides. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent any side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
9,9-Di(octan-2-yl)-9,10-dihydroanthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthracene derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroanthracene derivatives.
Substitution: The octan-2-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Anthracene derivatives.
Reduction: Tetrahydroanthracene derivatives.
Substitution: Various substituted dihydroanthracene derivatives depending on the reagents used.
科学研究应用
9,9-Di(octan-2-yl)-9,10-dihydroanthracene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of 9,9-Di(octan-2-yl)-9,10-dihydroanthracene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
9,10-Dihydroanthracene: The parent compound without the octan-2-yl groups.
9,9-Di(ethyl)-9,10-dihydroanthracene: A similar compound with ethyl groups instead of octan-2-yl groups.
9,9-Di(methyl)-9,10-dihydroanthracene: A similar compound with methyl groups instead of octan-2-yl groups.
Uniqueness
9,9-Di(octan-2-yl)-9,10-dihydroanthracene is unique due to the presence of the long-chain octan-2-yl groups, which can impart different physical and chemical properties compared to its shorter-chain analogs. These properties can influence the compound’s solubility, reactivity, and interactions with other molecules, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
64833-38-1 |
|---|---|
分子式 |
C30H44 |
分子量 |
404.7 g/mol |
IUPAC 名称 |
10,10-di(octan-2-yl)-9H-anthracene |
InChI |
InChI=1S/C30H44/c1-5-7-9-11-17-24(3)30(25(4)18-12-10-8-6-2)28-21-15-13-19-26(28)23-27-20-14-16-22-29(27)30/h13-16,19-22,24-25H,5-12,17-18,23H2,1-4H3 |
InChI 键 |
MJMLOBHFMQSPJH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(C)C1(C2=CC=CC=C2CC3=CC=CC=C31)C(C)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


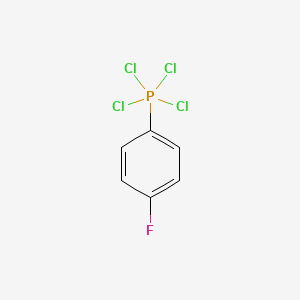
![3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione](/img/structure/B14483870.png)
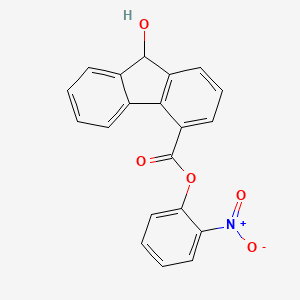
![3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione](/img/structure/B14483899.png)
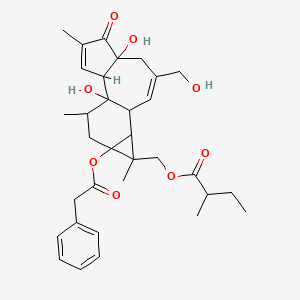
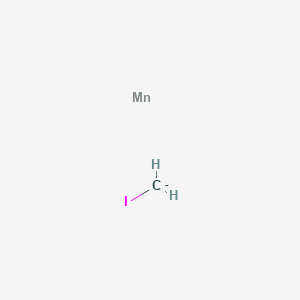
![1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane](/img/structure/B14483910.png)
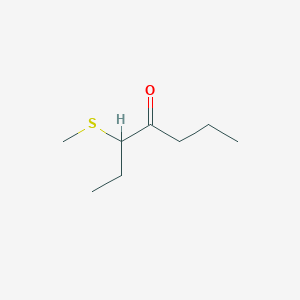

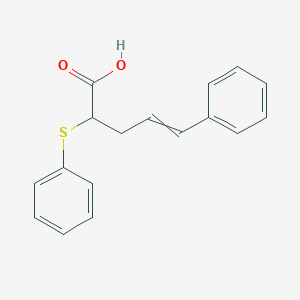

![(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]](/img/structure/B14483939.png)
